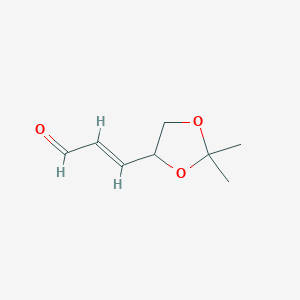

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

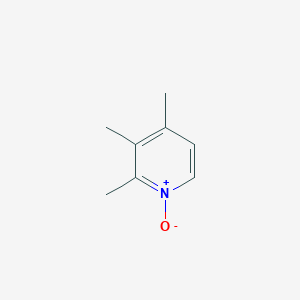

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal, also known as DMDO, is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. DMDO is a highly reactive molecule that has been used as a potent oxidizing agent for various chemical transformations.

Applications De Recherche Scientifique

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations. It has been used for the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids. This compound has also been used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. Additionally, this compound has been used as a reagent for the oxidation of sulfides to sulfoxides and sulfones.

Mécanisme D'action

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal acts as an oxidizing agent by donating oxygen atoms to the substrate molecule. The reaction mechanism involves the formation of a complex between this compound and the substrate molecule, followed by the transfer of an oxygen atom from this compound to the substrate molecule. This process results in the formation of an intermediate molecule, which subsequently undergoes further oxidation to yield the final product.

Biochemical and Physiological Effects:

This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle this compound with caution and follow proper safety protocols.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several advantages as an oxidizing agent in lab experiments. It is a highly reactive molecule that can selectively oxidize various functional groups, including alcohols, sulfides, and alkenes. Additionally, this compound is easy to handle and store, and it does not require any special handling procedures. However, this compound has several limitations as well. It is a highly reactive molecule that can be hazardous if not handled properly. Additionally, this compound is relatively expensive and may not be suitable for large-scale reactions.

Orientations Futures

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several potential applications in scientific research. One potential area of research is the development of new synthetic methodologies using this compound as an oxidizing agent. Additionally, this compound can be used as a reagent for the synthesis of various natural products and pharmaceuticals. Another area of research is the study of the mechanism of action of this compound and its potential applications in catalysis. Finally, the development of new synthetic routes for this compound and its derivatives can lead to the discovery of new chemical compounds with diverse applications in scientific research.

Conclusion:

In conclusion, this compound is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has been extensively used as an oxidizing agent in various chemical transformations, and it has several potential applications in the development of new synthetic methodologies and the synthesis of various natural products and pharmaceuticals. However, this compound should be handled with caution due to its hazardous nature. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.

Méthodes De Synthèse

The synthesis method of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal involves the reaction of 2-methyl-2,4-pentanediol with oxalyl chloride, followed by treatment with sodium hydroxide and oxidation with potassium permanganate. This process yields this compound as a yellow-colored liquid with a pungent odor.

Propriétés

| 103773-42-8 | |

Formule moléculaire |

C8H12O3 |

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enal |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-5,7H,6H2,1-2H3/b4-3+ |

Clé InChI |

WVXUAVWQSVCSQF-ONEGZZNKSA-N |

SMILES isomérique |

CC1(OCC(O1)/C=C/C=O)C |

SMILES |

CC1(OCC(O1)C=CC=O)C |

SMILES canonique |

CC1(OCC(O1)C=CC=O)C |

Synonymes |

2-Propenal, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-, (2E)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)